SGI-7079 is an inhibitor of the receptor tyrosine kinase Axl. It inhibits proliferation of inflammatory breast cancer cells (IC50s = 0.43 and 0.15 µM for SUM149 and KPL-4 cells, respectively), decreases invasion, and halts the cell cycle in the G1 phase. SGI-7079 synergistically increases the potency of erlotinib on EGFR inhibition. In a mouse xenograft model of non-small cell lung cancer, SGI-7079 dose-dependently inhibits tumor growth, an effect that is greater when used in combination with erlotinib. SGI-7079 is a potent and selective Axl inhibitor with potential anticancer activity. SGI-7079 effectively inhibited Axl activation in the presence of exogenous Gas6 ligand. SGI-7079 inhibited tumor growth in a dose dependent manner. Axl is a potential therapeutic target for overcoming EGFR inhibitor resistance.
Compound Description: DHA is a well-known antimalarial drug with emerging applications in treating autoimmune diseases. Studies show that DHA can ameliorate experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by enhancing AXL signaling in microglia. [, ]
4. SGI-7079 [, ]
Compound Description: SGI-7079 is a potent and selective inhibitor of the AXL receptor tyrosine kinase. It has shown efficacy in preclinical studies for treating various cancers, including inflammatory breast cancer and non-small cell lung carcinoma. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-196 is a selective inhibitor of SUV420H1 and SUV420H2 (IC50s = 25 and 144 nM, respectively) that is more than 100-fold selective over other histone methyltransferases and non-epigenetic targets. A-196 has been shown to inhibit the di- and tri-methylation of lysine 20 of histone H4 (H4K20me) in multiple cell lines with IC50 values less than 1 μM. For more information on A-196 please visit the Structural Genomics Consortium (SGC). The negative control, SGC2043 (A-197), for A-196 is also available exclusively through the SGC. You can submit a request to receive the negative control here. SGC A-196 is a potent inhibitor of SUV420H1 (IC50 = 25 nM) and SUV420H2 (IC50 = 144 nM), a closely related pair of proteins which catalyze the di- and tri-methylation of H4K20.
SGC707 is a potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). SGC707 is a potent PRMT3 inhibitor (IC50 =31±2 nM, KD =53±2 nM) with outstanding selectivity (selective against 31 other methyltransferases and more than 250 non-epigenetic targets). The mechanism of action studies and crystal structure of the PRMT3-SGC707 complex confirm the allosteric inhibition mode. Importantly, SGC707 engages PRMT3 and potently inhibits its methyltransferase activity in cells. It is also bioavailable and suitable for animal studies. This well-characterized chemical probe is an excellent tool to further study the role of PRMT3 in health and disease.
SGC-GAK-1 is an inhibitor of cyclin G-associated kinase (GAK; Ki = 3.1 nM). It is greater than 50-fold selective for GAK over a panel of 400 kinases at 1 µM but does bind to RIPK2 in a bioluminescence resonance energy transfer (BRET) engagement assay (IC50 = 360 nM). SCG-GAK-1 reduces the viability of LNCaP and 22Rv1 prostate cancer cells with IC50 values of 0.65 and 0.17 µM, respectively. It also inhibits dengue virus infection in Huh7 cells (EC50 = 0.08 µM). SGC GAK 1 is a high affinity cyclin G associated kinase (GAK) inhibitor.
T-26c is a selective inhibitor of matrix metalloproteinase-13 (MMP-13; IC50 = 0.0069 nM). It is selective for MMP-13 over MMP-1, -2, -3, -7, -8, -9, -10, and -14 (IC50s = ≥18 nM). T-26c inhibits IL-1β- and oncostatin M-induced collagen degradation in bovine nasal septum cartilage explants by 87.4% when used at a concentration of 0.1 μM. T-26c is a highly potent, selective and cell-permeable matrix metalloproteinases 13 (MMP-13) inhibitor. T-26c also inhibits the breakdown of collagen in IL-1b and oncostatin M stimulated cartilage.
T-3256336 is an orally available IAP antagonist. It act by selectively binding to and antagoning protein interactions involving cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).